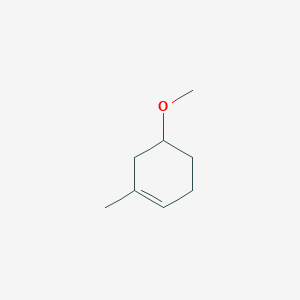
5-Methoxy-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methylcyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol. This intermediate is then dehydrated by heating in the presence of an acid or a base to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes using catalysts such as sulfuric acid or phosphoric acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated cyclohexane derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
5-Methoxy-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-methylcyclohex-1-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Comparison
5-Methoxy-1-methylcyclohex-1-ene is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its methylcyclohexene counterparts. This functional group can enhance solubility, reactivity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
94060-00-1 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
5-methoxy-1-methylcyclohexene |
InChI |
InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h4,8H,3,5-6H2,1-2H3 |
Clave InChI |
LREMKQATFVWOAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
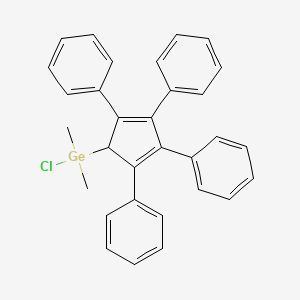
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
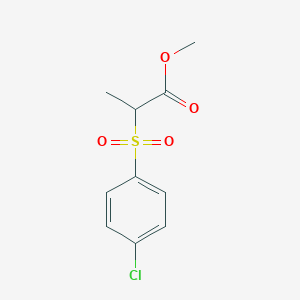
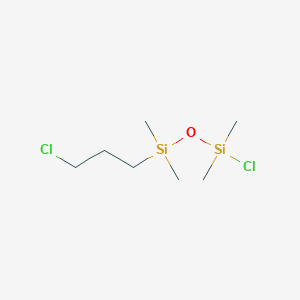
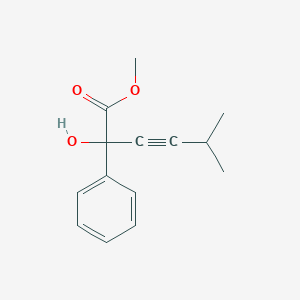
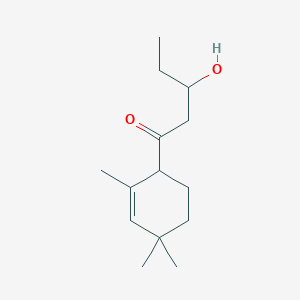
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
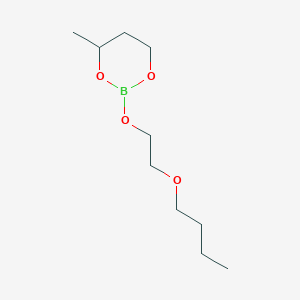
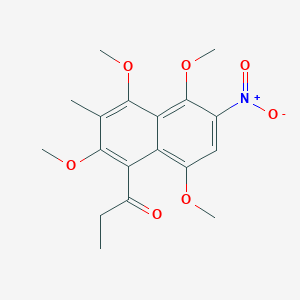
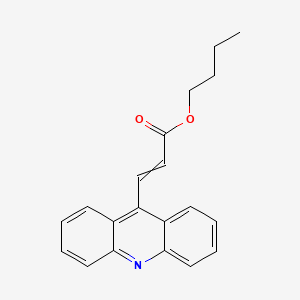
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
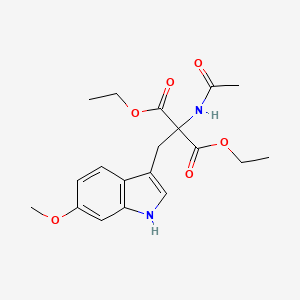
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
